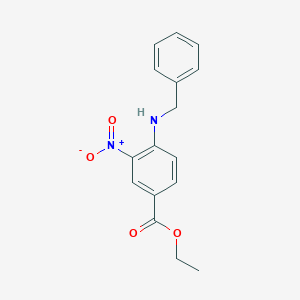

Ethyl 4-(benzylamino)-3-nitrobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(benzylamino)-3-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a benzylamino group, and a nitro group attached to a benzene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzylamino)-3-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to introduce the nitro group at the meta position. This is followed by the reduction of the nitro group to an amino group, and finally, the benzylation of the amino group to form the desired compound.

Nitration: Ethyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield ethyl 3-nitrobenzoate.

Reduction: The nitro group in ethyl 3-nitrobenzoate is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in ethyl 3-aminobenzoate.

Benzylation: The amino group in ethyl 3-aminobenzoate is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

化学反応の分析

Types of Reactions

Ethyl 4-(benzylamino)-3-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The benzylamino group can be oxidized to a benzylidene group using oxidizing agents like potassium permanganate.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, or iron powder with hydrochloric acid.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Amines, alcohols, sodium hydroxide.

Major Products Formed

- **Sub

Reduction: Ethyl 4-(benzylamino)-3-aminobenzoate.

Oxidation: Ethyl 4-(benzylideneamino)-3-nitrobenzoate.

生物活性

Ethyl 4-(benzylamino)-3-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and related research findings.

Chemical Structure and Synthesis

This compound is synthesized through a multi-step process involving nitration, reduction, and benzylation. The synthesis typically follows these steps:

- Nitration : Ethyl benzoate is nitrated using concentrated sulfuric and nitric acids to yield ethyl 3-nitrobenzoate.

- Reduction : The nitro group is reduced to an amino group using reducing agents such as iron powder in hydrochloric acid, resulting in ethyl 3-aminobenzoate.

- Benzylation : The amino group is benzylated using benzyl chloride in the presence of a base like sodium hydroxide to produce the final compound.

The biological activity of this compound can be inferred from its structural components, particularly the benzylamine moiety, which is known to participate in various biological processes. Compounds with similar structures have exhibited diverse biological activities, including anticancer properties and effects on cell viability .

Pharmacological Properties

Research indicates that compounds structurally related to this compound often demonstrate good pharmacokinetic properties, such as high gastrointestinal absorption and oral bioavailability. This suggests potential for therapeutic applications, especially in drug formulation.

Anticancer Activity

A study exploring the anticancer potential of compounds similar to this compound found that certain derivatives exhibited significant cytotoxic effects on cancer cell lines. For instance, a derivative containing a benzotriazole ring showed pronounced cytotoxicity against neuroblastoma cells while sparing normal cells . This highlights the importance of structural modifications in enhancing biological activity.

Cytotoxicity Profile

In a comparative analysis of various nitro compounds, it was observed that while most nitro derivatives did not induce cell death at the concentrations studied, specific amino derivatives demonstrated significant effects on cell survival. This underscores the need for further investigation into the structure-activity relationships of such compounds .

Comparative Analysis of Biological Activities

Conclusion and Future Directions

This compound presents a promising avenue for further research into its biological activities, particularly its potential as an anticancer agent. The synthesis pathway and structural characteristics suggest that modifications could enhance its efficacy. Future studies should focus on detailed pharmacological evaluations and clinical implications to fully understand its therapeutic potential.

科学的研究の応用

Ethyl 4-(benzylamino)-3-nitrobenzoate is a chemical compound with the molecular formula C16H16N2O4 . It comprises an ethyl ester group, a benzylamino group, and a nitro group attached to a benzoate core .

Properties

Here are some computed properties of this compound :

- Molecular Weight: 300.31 g/mol

- XLogP3-AA: 4

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 5

- Rotatable Bond Count: 6

- Exact Mass: 300.11100700 Da

Synthesis of Novel Benzimidazoles

Ethyl 4-fluoro-3-nitrobenzoate can be obtained from 4-fluoro-3-nitrobenzoic acid through an esterification reaction with thionyl chloride and a catalytic amount of dimethylformamide (DMF) in methanol under reflux conditions . An aromatic nucleophilic substitution reaction of this intermediate with different substituted aromatic amines in the presence of potassium carbonate yields compounds similar to this compound . The nitro group of these compounds can then be reduced to the corresponding amines using iron powder, saturated aqueous ammonium chloride solution, and isopropyl alcohol under reflux conditions .

Applications in Scientific Research

While the search results do not explicitly detail the applications of "this compound," they do provide information on similar compounds and their uses, which can be indicative of potential applications. Given the presence of a nitro group, a benzylamino group, and an ethyl ester, it is likely that this compound is used as an intermediate in the synthesis of more complex organic molecules. Specifically, it may be utilized in the production of dyes, pigments, pharmaceuticals, and agrochemicals.

Potential Research Areas

Based on the properties and synthetic pathways of similar compounds, "this compound" could be relevant in the following research areas:

- Anticancer Potential: Novel benzimidazoles have been synthesized and studied for their anticancer potential . The compound could be a building block in creating novel benzimidazoles with potential therapeutic applications .

- Enzyme Inhibition and Protein-Ligand Interactions: Methyl 4-cyano-3-nitrobenzoate, which shares a similar structure, can be used in studies involving enzyme inhibition and protein-ligand interactions. this compound may have similar applications.

- Material Science: Given its unique chemical structure, the compound could also be explored in material science for the synthesis of novel materials.

特性

IUPAC Name |

ethyl 4-(benzylamino)-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-2-22-16(19)13-8-9-14(15(10-13)18(20)21)17-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWSCURTPBKAMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。